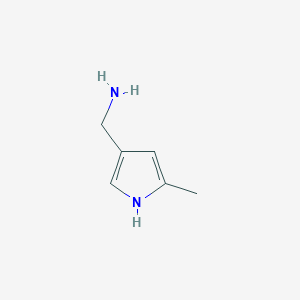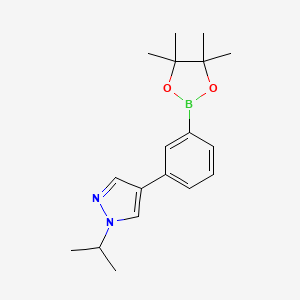![molecular formula C8H7BrF3N3 B13679168 1-[4-Bromo-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B13679168.png)
1-[4-Bromo-3-(trifluoromethyl)phenyl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-Bromo-3-(trifluoromethyl)phenyl]guanidine is a chemical compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a guanidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Bromo-3-(trifluoromethyl)phenyl]guanidine typically involves the reaction of 4-bromo-3-(trifluoromethyl)aniline with cyanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the guanidine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-Bromo-3-(trifluoromethyl)phenyl]guanidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted phenylguanidines, depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives of the original compound, which may include quinones or other oxygenated species.
Applications De Recherche Scientifique
1-[4-Bromo-3-(trifluoromethyl)phenyl]guanidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[4-Bromo-3-(trifluoromethyl)phenyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule .
Comparaison Avec Des Composés Similaires
1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine: Similar in structure but contains a pyrrolidine ring instead of a guanidine moiety.
4-Bromo-3-(trifluoromethyl)aniline: Lacks the guanidine group, making it less reactive in certain chemical reactions.
Uniqueness: 1-[4-Bromo-3-(trifluoromethyl)phenyl]guanidine is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct chemical properties such as increased reactivity and lipophilicity. These features make it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H7BrF3N3 |
|---|---|
Poids moléculaire |
282.06 g/mol |
Nom IUPAC |
2-[4-bromo-3-(trifluoromethyl)phenyl]guanidine |
InChI |
InChI=1S/C8H7BrF3N3/c9-6-2-1-4(15-7(13)14)3-5(6)8(10,11)12/h1-3H,(H4,13,14,15) |
Clé InChI |
PVGJKLBHRJAUBF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N=C(N)N)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Iodofuro[3,2-c]pyridin-4-amine](/img/structure/B13679085.png)

![Methyl 6-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13679093.png)

![1-(Benzo[d]isothiazol-4-yl)ethanone](/img/structure/B13679108.png)


![N-[2-(2-Bromophenoxy)-5-chlorophenyl]formamide](/img/structure/B13679116.png)
![5-Methylbenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13679121.png)




![2-[2-(2-cyanobutan-2-yl)hydrazinyl]-2-methylbutanenitrile](/img/structure/B13679151.png)
